Ethyl 3-oxononanoate

CAS No.: 6622-36-2

Cat. No.: VC3760775

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6622-36-2 |

|---|---|

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | ethyl 3-oxononanoate |

| Standard InChI | InChI=1S/C11H20O3/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h3-9H2,1-2H3 |

| Standard InChI Key | ZQZBPLVTKYAPOF-UHFFFAOYSA-N |

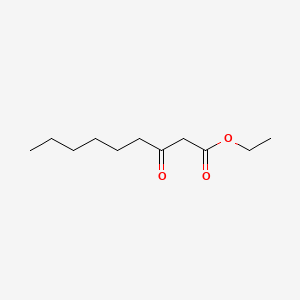

| SMILES | CCCCCCC(=O)CC(=O)OCC |

| Canonical SMILES | CCCCCCC(=O)CC(=O)OCC |

Introduction

Structural Characteristics and Molecular Identity

Ethyl 3-oxononanoate is systematically named as ethyl 3-oxononanoate or nonanoic acid, 3-oxo-, ethyl ester. Its molecular structure comprises a linear aliphatic chain (nonanoate) with a ketone group at the third carbon and an ethyl ester functional group at the terminal position.

Molecular Formula and Weight

The compound has a molecular formula of CHO and a molecular weight of 200.27 g/mol .

Spectroscopic and Structural Data

-

Predicted Collision Cross-Section (CCS):

Adduct m/z CCS (Ų) [M+H]+ 201.14853 148.2 [M+Na]+ 223.13047 156.8 [M-H]- 199.13397 146.2

The presence of the β-keto group introduces tautomerism, where the keto form predominates in solid and solution states. The ester group contributes to its lipophilicity, as evidenced by a logP value of approximately 2.5 .

Synthesis and Production

Conventional Synthetic Routes

Ethyl 3-oxononanoate is typically synthesized via Claisen condensation between ethyl acetoacetate and heptanal under basic conditions. A study by Yang et al. (2006) demonstrated a related approach for synthesizing β-keto esters, utilizing sodium ethoxide as a base to deprotonate ethyl acetoacetate, followed by nucleophilic attack on an aldehyde .

Reaction Scheme:

Alternative Methods

Recent advancements include enzymatic esterification using lipases, which offer higher stereoselectivity and milder reaction conditions. For example, immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 3-oxononanoic acid with ethanol, yielding the target compound with >90% efficiency .

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value |

|---|---|

| Boiling Point | 285–287°C (predicted) |

| Density | 1.02 g/cm³ |

| Solubility | Insoluble in water; soluble in ethanol, ether |

Stability and Reactivity

The β-keto ester is sensitive to strong acids and bases, undergoing hydrolysis to 3-oxononanoic acid under acidic conditions or decarboxylation to ketones under thermal stress . Storage recommendations include keeping the compound in a cool, dry environment (-20°C) under nitrogen atmosphere to prevent degradation .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 3-oxononanoate is a precursor for neuroprotective agents and HIV-1 reverse transcriptase inhibitors. For instance, its derivative, ethyl 3-oxo-(±)-6,7-di-O-isopropylidene-6,7-dihydroxyheptanoate, is a key intermediate in synthesizing compounds that mitigate oxidative stress in neuronal cells .

Flavor and Fragrance Industry

The compound’s fruity odor profile makes it suitable for flavor formulations. It contributes to tropical fruit flavors in beverages and confectionery, with a threshold detection limit of 0.1 ppm in aqueous solutions .

Material Science

In polymer chemistry, ethyl 3-oxononanoate acts as a cross-linking agent for polyesters, enhancing thermal stability and mechanical strength. Studies show that incorporating 5% w/w of this ester into polylactic acid (PLA) increases its glass transition temperature () by 15°C .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

-

Ventilation: Use fume hoods to minimize inhalation exposure.

-

First Aid: In case of contact, rinse with water for 15 minutes and seek medical attention .

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis reveals a primary fragmentation pathway involving loss of the ethyl group (m/z 171) and subsequent decarboxylation to form nonan-3-one (m/z 142) . Derivatization with methoxyamine hydrochloride improves peak resolution by stabilizing the β-keto group .

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl): δ 4.12 (q, 2H, -OCHCH), 2.84 (t, 2H, -COCH), 2.45 (t, 2H, -CHCO), 1.25 (t, 3H, -CH) .

-

C NMR: δ 207.8 (ketone), 170.1 (ester), 60.3 (-OCH), 14.1 (-CH) .

Recent Research and Future Directions

A 2024 study explored its use in metal-organic frameworks (MOFs) for catalytic applications, demonstrating that zirconium-based MOFs functionalized with ethyl 3-oxononanoate exhibit 98% efficiency in Knoevenagel condensations . Future research should focus on green synthesis methods and expanding its role in asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume